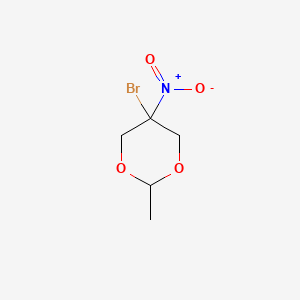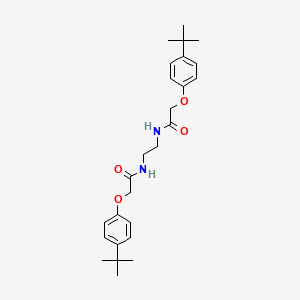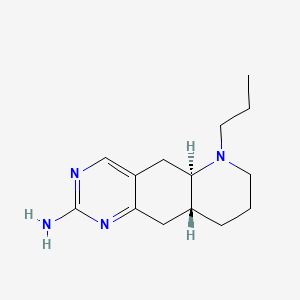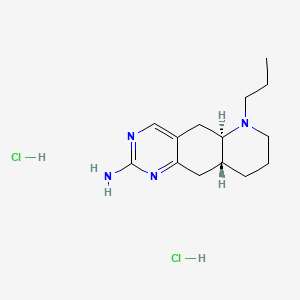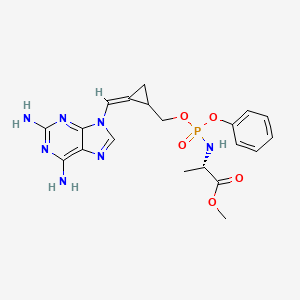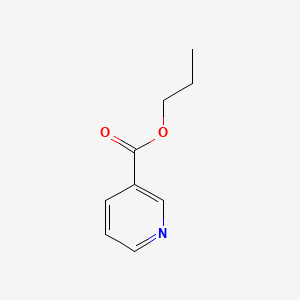
Propylnicotinat
Übersicht
Beschreibung
Propyl nicotinate is a compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is also known by its IUPAC name, propyl nicotinate .
Synthesis Analysis
The synthesis of propyl nicotinate has been reported in various studies. For instance, one approach involves the preparation of trans (NO,OH)-cis (NO2,NO2)- [RuNO (L)2 (NO2)2OH], where L = ethyl nicotinate (I) and methyl nicotinate (II) . The structures of these complexes were characterized by X-ray diffraction and analyzed by Hirshfeld surface analysis .Molecular Structure Analysis
The molecular structure of propyl nicotinate consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for propyl nicotinate is 1S/C9H11NO2/c1-2-6-12-9(11)8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3 .Physical and Chemical Properties Analysis
Propyl nicotinate is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 234.1±13.0 °C at 760 mmHg, and a flash point of 95.4±19.8 °C . It has a molar refractivity of 45.4±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Propylnicotinat ist ein Derivat der Nikotinsäure, die für ihre Rolle als multifunktionales Pharmakophor bekannt ist. Es wurde aufgrund seiner biologischen Aktivitäten, einschließlich Redox- und Nicht-Redox-Reaktionen sowie antioxidativer Aktivität, in verschiedenen medizinischen Anwendungen eingesetzt . In der Pharmaindustrie kann es zur Entwicklung neuer Medikamente verwendet werden, die auf Nikotinsäure-Rezeptoren wirken und möglicherweise therapeutische Vorteile für Erkrankungen wie Herz-Kreislauf-Erkrankungen bieten .
Biotechnologie
Im Bereich der Biotechnologie ist die Stammverbindung von this compound, Nikotinsäure, an der Biosynthese von Nicotinamid-Mononukleotid (NMN) beteiligt. NMN ist ein essentieller Vorläufer für Nicotinamid-Adenin-Dinukleotid (NAD+), das in der Pharma- und Biotech-Industrie aufgrund seiner Rolle in metabolischen Redoxreaktionen und als Substrat für NAD-abhängige Signaltransduktion von entscheidender Bedeutung ist .
Medizinische Forschung
This compound kann aufgrund der Aktivitäten seiner Analoga Auswirkungen auf die medizinische Forschung haben. Nikotinsäurederivate, einschließlich this compound, werden auf ihr Potenzial in Redoxreaktionen, DNA-Reparatur, Aufrechterhaltung der genomischen Stabilität und zellulären Signalwegen untersucht. Diese Eigenschaften könnten bei der Entwicklung neuer bioaktiver Verbindungen mit therapeutischem Potenzial genutzt werden .
Industrielle Anwendungen
In industriellen Umgebungen könnte this compound auf seine potenzielle Verwendung bei der Synthese von Nikotinsäure untersucht werden. Die Produktion von Nikotinsäure ist aufgrund ihrer Anwendungen als Futtermittelzusatzstoff, Lebensmittelzusatzstoff und in der pharmazeutischen Anwendung von Bedeutung. Die Forschung nach ökologischen Methoden zur Herstellung von Nikotinsäure aus im Handel erhältlichen Rohstoffen, zu denen auch this compound gehören könnte, ist im Gange, um den Anforderungen der grünen Chemie gerecht zu werden .
Umweltanwendungen
Die Umweltanwendungen von this compound könnten mit der Rolle seiner Stammverbindung in Nikotin-Abbauwegen in Bakterien zusammenhängen. Dieser Prozess ist entscheidend für Bioremediationsstrategien zur Entfernung von Nikotin, einem schädlichen Schadstoff, aus dem Abfall von Tabakfabriken .
Lebensmittelindustrie
Obwohl spezifische Anwendungen von this compound in der Lebensmittelindustrie nicht direkt dokumentiert sind, wird seine Stammverbindung, Nikotinsäure, häufig als Lebensmittelzusatzstoff verwendet. Es spielt eine Rolle bei der Erhaltung der Frische, des Aussehens, des Geschmacks und der Textur von Lebensmitteln. Die Forschung zu Lebensmittelzusatzstoffen und deren aktuellen Trends könnte Einblicke in die mögliche Verwendung von this compound in diesem Sektor liefern .
Kosmetische Anwendungen
This compound könnte in der Kosmetikindustrie Anwendungen finden, da Niacinamid, eine eng verwandte Verbindung, positive Wirkungen hat. Niacinamid wird in Hautpflegeprodukten aufgrund seiner vielfältigen Funktionen eingesetzt, darunter die Reduzierung von oxidativem Stress, Entzündungen und Pigmentierung, die auch für this compound von Interesse sein könnten .
Landwirtschaft
In der Landwirtschaft könnten Derivate der Nikotinsäure, wie z. B. This compound, aufgrund ihrer pestiziden Aktivitäten synthetisiert werden. Die Forschung an neuen Niacinamid-Derivaten hat ein Potenzial für eine hohe fungizide oder herbizide Aktivität gezeigt, die für this compound bei der Entwicklung neuer landwirtschaftlicher Chemikalien anwendbar sein könnte .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for propyl nicotinate research are not available, studies have suggested the potential for deeper biological investigations of related compounds . Additionally, the development of new biotechnologies for the use of nicotine, the enzymes involved in its catabolism, and the microorganisms capable of degrading the alkaloid has been proposed .
Wirkmechanismus
Target of Action
Propyl nicotinate, a derivative of nicotine, primarily targets nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic and composed of five homomeric or heteromeric subunits . They are found in various regions of the brain, including autonomic ganglia, the adrenal medulla, neuromuscular junctions, and the brain .
Mode of Action
Propyl nicotinate, similar to nicotine, acts as an agonist at nAChRs . It binds to these receptors, particularly on dopaminergic neurons in the cortico-limbic pathways . This binding dramatically stimulates neurons and ultimately blocks synaptic transmission .
Biochemical Pathways
The biochemical pathways affected by propyl nicotinate are similar to those of nicotine. Nicotine is metabolized via three primary pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways involve a series of enzymatic reactions that transform nicotine into various metabolites .
Pharmacokinetics
Nicotine has a typical initial half-life of 1.35 hours and a terminal half-life of 17 hours . The bioavailability of nicotine is product-specific and decreases with increasing nicotine ISO yield . It also increases with increasing body weight .
Result of Action
The molecular and cellular effects of propyl nicotinate’s action are likely to be similar to those of nicotine. Nicotine exerts two effects: a stimulant effect exerted at the locus ceruleus and a reward effect in the limbic system . These effects are due to the activation of nAChRs by nicotine .
Biochemische Analyse
Biochemical Properties
Propyl nicotinate interacts with various enzymes, proteins, and other biomolecules in the body. In the hybrid pathway of nicotine catabolism, nicotine is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle
Cellular Effects
Given its similarity to nicotine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
propyl pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-6-12-9(11)8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAOCVVWIKGTOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227629 | |
| Record name | Nicodan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7681-15-4 | |
| Record name | Propyl nicotinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicodan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicodan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nicodan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL NICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80CZF4GX8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


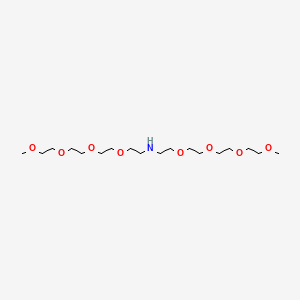


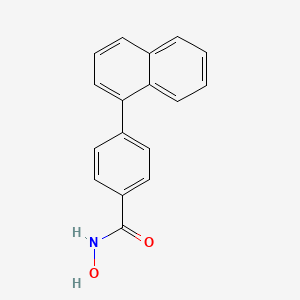

![2,5-Dioxopyrrolidin-1-yl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate](/img/structure/B1678671.png)
